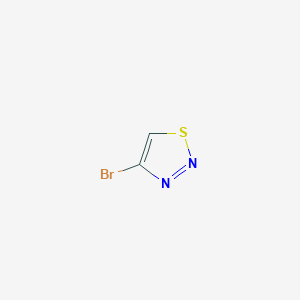
3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine” is a chemical compound that has been studied for its potential use in various applications . It is a derivative of N-(pyridin-4-yl)pyridin-4-amine, and its structure includes a pyridin-4-yl group, a 1-methylpyrazol-4-yl group, and a chlorine atom .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied using classical molecular simulation methods . The compound has been intercalated within a layered structure of zirconium 4-sulfophenylphosphonate, and its mutual positions and orientations were solved by molecular simulation methods .Applications De Recherche Scientifique
Synthesis and Derivatives
- The synthesis of 2-amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole, including compounds related to 3-Chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine, involves amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine. Acid hydrolysis of these derivatives leads to the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine, demonstrating the compound's potential as a precursor in heterocyclic chemistry (Arustamova & Piven, 2013).
Chemical Properties and Interactions
- The study of Schiff bases like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, which are structurally related to this compound, reveals insights into intramolecular hydrogen bonding and tautomerism. These compounds exhibit tautomeric equilibrium in different solvents, influenced by their structural and electronic properties (Nazır et al., 2000).
Application in Heterocyclic System Synthesis
- This compound and its derivatives can be used as synthons in the creation of new heterocyclic systems. For example, 3-diazopyrazolo[3,4-b]pyridine, a related compound, can form various condensed 1,2,4-triazine derivatives, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures (Kočevar, Stanovnik, & Tiŝler, 1978).
Electrophilic Substitution Reactions
- The compound's utility in electrophilic substitution reactions is evident in the synthesis of various heterocycles. For instance, the reaction of 5-aminopyrazole with cyclic β-formylester, forming aminopyrazolodihydrofuranone intermediate, which then cyclizes into pyrazolo[3,4-b]pyridines, highlights its reactivity in multicomponent reactions (Patil, Shelar, & Toche, 2011).
Coordination Chemistry
- In coordination chemistry, derivatives of this compound can be used to create copper complexes with protonatable nitrogen attached to the ligand framework. This demonstrates the compound's utility in synthesizing complexes with unique electronic and structural properties (Villanueva, Chiang, & Bocarsly, 1998).
Propriétés
IUPAC Name |
3-chloro-N-(1-methylpyrazol-4-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDYXZBCVDWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)


![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2823885.png)
![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)


![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)

![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)